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molecular formula C12H9F2NO2S B271318 4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide

4-Fluoro-N-(4-fluorophenyl)benzenesulfonamide

Cat. No. B271318
M. Wt: 269.27 g/mol
InChI Key: VZBCYMGTJFEUCK-UHFFFAOYSA-N
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Patent
US09382222B2

Procedure details

To a solution of 4-fluorobenzenesulfonyl chloride (2 g, 10.3 mmol) at room temperature was stirred with pyridine (2.49 mL, 30.8 mmol) and 4-fluoroaniline (1.95 mL, 20.6 mmol) for 2 hrs. The reaction was quenched with 1 M HCl aqueous and then extracted with DCM, filtered through a phase separator and purified by silica gel column chromatography (0-100% DCM in cyclohexane) to give 4-fluoro-N-(4-fluoro-phenyl)-benzenesulfonamide (2.15 g, 78%). LCMS (m/z, Method A) ES+ 270 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.49 mL
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.N1C=CC=CC=1.[F:18][C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:23][C:22]2[CH:24]=[CH:25][C:19]([F:18])=[CH:20][CH:21]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
2.49 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.95 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 M HCl aqueous
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
FILTRATION
Type
FILTRATION
Details
filtered through a phase separator
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (0-100% DCM in cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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